![molecular formula C22H22N4O3S B2770977 (E)-ethyl 2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 492427-49-3](/img/structure/B2770977.png)
(E)-ethyl 2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-ethyl 2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C22H22N4O3S and its molecular weight is 422.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (E)-ethyl 2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a derivative of thiazolo[3,2-a]pyrimidine, which has garnered significant interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, including antitumor, antimicrobial, anti-inflammatory, and antidiabetic properties.
Structural Characteristics
The compound features a thiazolo-pyrimidine core with various substituents that enhance its biological activity. The presence of the pyrazole moiety is particularly noteworthy as it contributes to the compound's interaction with biological targets.
Antitumor Activity
Recent studies have highlighted the antitumor potential of thiazolo[3,2-a]pyrimidine derivatives. The compound has shown promising results against various cancer cell lines:
In vitro studies demonstrated that the compound exhibited significant cytotoxicity against M-HeLa cells while maintaining low toxicity towards normal liver cells, indicating a favorable selectivity profile for cancer treatment .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Thiazolo[3,2-a]pyrimidines are known for their effectiveness against a range of pathogens:
Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 64 µg/mL | |
Candida albicans | 16 µg/mL |
These findings suggest that the compound possesses moderate to high antimicrobial activity against both bacterial and fungal strains.
Anti-inflammatory Activity
Inflammation is a critical factor in many diseases, and compounds targeting inflammatory pathways can be valuable therapeutics. The thiazolo[3,2-a]pyrimidine derivatives have shown anti-inflammatory effects in various models:
- Inhibition of COX Enzymes : The compound demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory response.
- Cytokine Modulation : It was observed to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell cultures .
Antidiabetic Activity
The potential of thiazolo[3,2-a]pyrimidines as antidiabetic agents has also been explored. The compound exhibited notable antihyperglycemic effects in animal models:
This suggests that the compound may enhance insulin sensitivity or improve glucose uptake in peripheral tissues.
Aplicaciones Científicas De Investigación
Antimicrobial Properties
Research indicates that derivatives of the thiazolo[3,2-a]pyrimidine scaffold exhibit significant antimicrobial activity. For instance, compounds similar to (E)-ethyl 2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-7-methyl have shown effectiveness against various bacterial strains, suggesting potential use in developing new antibiotics .
Anticancer Activity
Studies have demonstrated that thiazolo[3,2-a]pyrimidine derivatives possess anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in several cancer cell lines. Notably, its mechanism of action includes the modulation of signaling pathways involved in cell cycle regulation and apoptosis .
Antidiabetic Effects
The compound has also been investigated for its antihyperglycemic effects. In vivo studies have shown that it can lower blood glucose levels in diabetic models, indicating its potential as a therapeutic agent for managing diabetes mellitus .
Structural Modifications
Structural modifications of the compound have been explored to enhance its pharmacological properties. For example, substituting different functional groups on the phenyl ring or altering the pyrazole moiety can lead to variations with improved potency and selectivity against specific biological targets .
Case Study: Anticancer Activity
In a study published in a peer-reviewed journal, a series of thiazolo[3,2-a]pyrimidine derivatives were tested for their anticancer activity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating significant cytotoxicity compared to standard chemotherapeutic agents .
Case Study: Antidiabetic Properties
Another research article reported the evaluation of (E)-ethyl 2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-7-methyl in diabetic rats. The study found that administration of the compound resulted in a marked decrease in fasting blood glucose levels and an improvement in insulin sensitivity, suggesting its potential utility as an antidiabetic drug .
Combination Therapies
Investigating the efficacy of this compound in combination with existing therapies could yield synergistic effects, particularly in cancer treatment.
Mechanistic Studies
Further studies are needed to elucidate the precise mechanisms by which this compound exerts its biological effects, which could inform better therapeutic strategies.
Clinical Trials
The transition from preclinical findings to clinical trials will be crucial for establishing the safety and efficacy of this compound in humans.
Propiedades
IUPAC Name |
ethyl (2E)-2-[(1,3-dimethylpyrazol-4-yl)methylidene]-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-5-29-21(28)18-14(3)23-22-26(19(18)15-9-7-6-8-10-15)20(27)17(30-22)11-16-12-25(4)24-13(16)2/h6-12,19H,5H2,1-4H3/b17-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXNGQOHJNNGCH-GZTJUZNOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=CC4=CN(N=C4C)C)S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)/C(=C\C4=CN(N=C4C)C)/S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.